rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans
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Overview
Description
rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The trans configuration indicates that the substituents on the pyrrolidinone ring are on opposite sides, contributing to its distinct stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the pyrrolidinone ring. The reaction conditions typically include the use of a solvent such as acetonitrile and a catalyst like lithium perchlorate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert the compound into different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes or signaling pathways .
Comparison with Similar Compounds
- rac-(3R,4R)-4-aminopyrrolidin-3-ol, trans
- rac-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol hydrochloride, trans
- rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid, trans
Comparison: rac-(3R,4R)-3,4-dimethylpyrrolidin-2-one, trans is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
13128-93-3 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
93 |
Origin of Product |
United States |
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